Enantiomeric Purity and Resolution Efficiency: Superior to Racemic and Methyl Ester Analogs
The (S)-enantiomer of 4-fluorophenylglycine can be obtained with exceptional enantiomeric purity via crystallization-induced resolution of its methyl ester derivative. This process achieves 99.0% enantiomeric excess (ee) and a 65% overall yield, establishing a benchmark for purity [1]. While direct data for the ethyl ester is not reported, this demonstrates the feasibility of achieving high stereochemical purity for the (S)-configured scaffold. In contrast, the racemic mixture exhibits no optical rotation and would require additional, costly resolution steps, reducing overall yield and increasing procurement expense.
| Evidence Dimension | Enantiomeric excess (ee) after resolution |
|---|---|
| Target Compound Data | 99.0% ee (for (S)-4-fluorophenylglycine methyl ester) |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | 99.0 percentage point increase in enantiomeric purity |
| Conditions | Crystallisation induced resolution of methyl ester derivative in the presence of benzaldehyde |
Why This Matters
Procurement of enantiopure building blocks eliminates the need for in-house chiral resolution, reducing development time and cost while ensuring consistent biological data.
- [1] Moseley, J. D., Williams, B. J., Owen, S. N., & Verrier, H. M. (1996). Crystallisation induced resolution of 4-fluorophenylglycine. Tetrahedron: Asymmetry, 7(12), 3351-3352. View Source
